2,4,5-Triiodobenzoic acid mechanism of action
2,4,5-Triiodobenzoic acid mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of 2,3,5-Triiodobenzoic Acid (TIBA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,5-Triiodobenzoic acid (TIBA) is a potent synthetic auxin transport inhibitor that has been instrumental in dissecting the complex processes of plant growth and development. This guide provides a comprehensive overview of the core mechanism of action of TIBA, moving beyond its classical description as a simple inhibitor to explore its direct molecular interactions and the downstream cellular consequences. We will delve into its primary role in the disruption of polar auxin transport, its recently identified interaction with the actin-binding protein villin, and the subsequent impact on the trafficking of PIN-FORMED (PIN) auxin efflux carriers. Furthermore, this guide will present a detailed experimental protocol for a classic auxin transport assay and summarize the dose-dependent physiological effects of TIBA, offering researchers the foundational knowledge and practical tools to effectively utilize this compound in their studies.
Introduction: The Significance of 2,3,5-Triiodobenzoic Acid in Plant Biology
The directional flow of the phytohormone auxin, known as polar auxin transport, is fundamental to nearly every aspect of plant life, from embryogenesis and organ development to tropic responses. The ability to pharmacologically manipulate this transport has been a cornerstone of plant biology research. 2,3,5-Triiodobenzoic acid (TIBA) has long been a key tool in this endeavor.[1][2] Initially characterized for its effects on plant growth, such as promoting flowering and inhibiting apical dominance, TIBA's utility lies in its capacity to disrupt the directional movement of auxin, thereby allowing researchers to probe the consequences of altered auxin gradients.[3][4] This guide will provide an in-depth examination of the molecular mechanisms that underpin these physiological observations.
Primary Mechanism of Action: Inhibition of Polar Auxin Transport
The principal and most well-documented effect of TIBA is the inhibition of polar auxin transport.[1][2] This process is primarily mediated by the asymmetric plasma membrane localization of auxin efflux carriers, most notably the PIN-FORMED (PIN) proteins.[5] The polar localization of PIN proteins dictates the direction of auxin flow from one cell to another, establishing the auxin gradients necessary for proper development.
TIBA disrupts this process not by directly binding to the auxin binding site on the transporters, but by interfering with the cellular machinery that maintains the polar localization of PIN proteins.[6][7] Specifically, TIBA has been shown to block the cycling of PIN proteins between the plasma membrane and endosomal compartments.[7][8] This disruption of vesicle trafficking prevents the proper delivery and maintenance of PIN proteins at the correct polar domain of the cell membrane, thereby inhibiting directed auxin efflux.[6][7]
Molecular Interaction: A Direct Target Revealed
For decades, the precise molecular target of TIBA remained elusive. However, recent research has provided a significant breakthrough, identifying the actin-binding protein villin as a direct target.[6] This discovery provides a causal link between TIBA application and the observed disruptions in vesicle trafficking.
The proposed mechanism is as follows:
-
Direct Binding: TIBA directly interacts with the C-terminal headpiece domain of villin proteins.[6]
-
Oligomerization and Bundling: This interaction induces the oligomerization of villin, which in turn leads to the excessive bundling of actin filaments.[6]
-
Cytoskeletal Disruption: The altered actin dynamics, characterized by thick, stable actin bundles, impair the motility of vesicles within the cell.[6]
-
Inhibition of PIN Trafficking: As the trafficking of PIN proteins is actin-dependent, the TIBA-induced disruption of the actin cytoskeleton directly impedes the delivery, recycling, and polar localization of these crucial auxin transporters.[6][7]
Physiological Consequences of TIBA Application
The inhibition of polar auxin transport by TIBA manifests in a variety of dose-dependent physiological effects, which can be harnessed for both agricultural and research purposes.
| Plant Species | Parameter | TIBA Concentration/Dosage | Observed Effect | Reference |
| Soybean (Glycine max) | Plant Height | 19-47 g/ha | 3-20% reduction | [3] |
| Yield | 19 g/ha | 16-20% increase (under optimal water conditions) | [3] | |
| Yield | 28-47 g/ha | 13-27% reduction (under water stress) | [3] | |
| Pod Number | 100-150 ppm | Significant increase | [4] | |
| Tomato (Solanum lycopersicum) | Root Regeneration | 0.75 µM | Complete inhibition in darkness | [1] |
| Root Regeneration | 8 µM | Complete inhibition in continuous white light | [1] | |
| Arabidopsis thaliana | Root Elongation | Various | Inhibition | [9] |
| Norway Spruce (Picea abies) | Lateral Root Formation | Not specified | Significant depression | [10] |
| Wheat (Triticum aestivum) | Lateral Root Density | Not specified | 58.78% decrease (under low nitrate) | [4] |
| Total Root Length | Not specified | 48.12% decrease (under low nitrate) | [4] | |
| Root Surface Area | Not specified | 39.49% decrease (under low nitrate) | [4] | |
| Cannabis sativa | Shoot Regeneration | 0.5-2.5 mg/L | Increased multiplication rate (genotype-dependent) | [11] |
| Morphological Changes | 5-12.5 mg/L | 30-40% of explants showed vitrification, leaf elongation, etc. | [11] |
Experimental Protocol: Polar Auxin Transport Assay in Arabidopsis thaliana Inflorescence Stems
This protocol describes a classic method for quantifying polar auxin transport in the inflorescence stems of Arabidopsis thaliana using radiolabeled auxin.
Materials:
-
Arabidopsis thaliana plants with inflorescence stems (6-8 weeks old)
-
³H-labeled indole-3-acetic acid (³H-IAA)
-
Murashige and Skoog (MS) medium
-
MES buffer
-
Agar
-
Petri dishes
-
Paraffin wax
-
Silicon grease
-
Grafting wax
-
Scintillation vials and fluid
-
Liquid scintillation counter
-
Scalpel or razor blades
Procedure:
-
Preparation of Assay Plates:
-
Melt paraffin wax and pour it into Petri dishes to create a solid base.
-
Once solidified, cut parallel grooves (16 mm long) into the paraffin. At the ends of each groove, create a donor and a receiver well (2-3 ml volume).
-
-
Sample Preparation:
-
Excise 16 mm long internodal segments from the basal part of the main inflorescence stem.
-
Place the stem segments into the grooves, ensuring they are in their original orientation (apical end towards the donor well, basal end towards the receiver well).
-
Seal the stem segments in the grooves using silicon grease and a small amount of grafting wax to create a water-tight seal.
-
-
Assay Setup:
-
Fill the donor and receiver wells with MS medium supplemented with 10 mM MES (pH 4.8).
-
To the donor well, add ³H-IAA to a final concentration of 10⁻⁷ M.
-
For inhibitor studies, the compound of interest (e.g., TIBA) can be added to the agar block or the medium.
-
-
Transport and Measurement:
-
Place the Petri dishes on a temperature-controlled plate (e.g., 20°C).
-
At regular time intervals (e.g., every hour for up to 10 hours), collect the medium from the receiver well and replace it with fresh medium.
-
Measure the radioactivity of the collected samples using a liquid scintillation counter.
-
After the transport period, the stem segment can be cut into smaller pieces (e.g., 4 mm) to measure the distribution of radioactivity along the stem.
-
-
Data Analysis:
-
Calculate the cumulative amount of ³H-IAA transported to the receiver well over time.
-
The rate of polar auxin transport can be determined from the slope of the linear portion of the cumulative transport curve.
-
Conclusion
2,3,5-Triiodobenzoic acid remains an indispensable tool for plant biologists. The elucidation of its direct interaction with villin has provided a much-needed mechanistic link between the compound and its well-documented effects on polar auxin transport. This deeper understanding allows for more precise experimental design and interpretation. By combining the molecular insights with robust physiological data and established experimental protocols, researchers can continue to leverage TIBA to unravel the intricate role of auxin in shaping the plant form.
References
-
McCormick, S. J., & Poll, J. T. K. (n.d.). EFFECT OF TRIIODOBENZOIC ACID (TIBA) ON THE GROWTH HABIT AND YIELD OF SOYBEAN. Agronomy Society of New Zealand. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of TIBA on rooting of tomato seedling cuttings. Retrieved from [Link]
-
Zou, M., Ren, H., & Li, J. (2019). An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport. Plant Physiology, 180(4), 1997–2011. [Link]
-
Fujita, H., & Syono, K. (1996). Genetic analysis of the effects of polar auxin transport inhibitors on root growth in Arabidopsis thaliana. Plant & Cell Physiology, 37(7), 1043–1048. [Link]
-
Wang, Y., Chen, X., Li, X., Wang, W., & Li, H. (2024). Nitrate Starvation Induces Lateral Root Organogenesis in Triticum aestivum via Auxin Signaling. MDPI. Retrieved from [Link]
-
Geldner, N., Friml, J., Stierhof, Y. D., Jürgens, G., & Palme, K. (2001). Auxin transport inhibitors block PIN1 cycling and vesicle trafficking. Nature, 413(6854), 425–428. [Link]
-
Geldner, N., Friml, J., Stierhof, Y. D., Jürgens, G., & Palme, K. (2001). Auxin transport inhibitors block PIN1 cycling and vesicle trafficking. Nature, 413(6854), 425–428. [Link]
-
Plackova, L., et al. (2021). The Effect of TIBA and NPA on Shoot Regeneration of Cannabis sativa L. Epicotyl Explants. Plants, 10(11), 2485. [Link]
-
University of Hertfordshire. (n.d.). 2,3,5-tri-iodobenzoic acid. AERU. Retrieved from [Link]
-
Lewis, D. R., Miller, N. D., Splitt, B. L., Wu, G., & Spalding, E. P. (2007). Measurement of auxin transport in Arabidopsis thaliana. Nature Protocols, 2(7), 1559–1566. [Link]
-
Karabaghli-Degron, C., Sotta, B., Bonnet, M., Gay, G., & Le Tacon, F. (1998). The auxin transport inhibitor 2,3,5-triiodobenzoic acid (TIBA) inhibits the stimulation of in vitro lateral root formation and the colonization of the tap-root cortex of Norway spruce (Picea abies) seedlings by the ectomycorrhizal fungus Laccaria bicolor. New Phytologist, 140(4), 723–733. [Link]
-
Kramer, E. M., & de Jong, T. J. (2015). Modelling the dynamics of polar auxin transport in inflorescence stems of Arabidopsis thaliana. Journal of Experimental Botany, 66(16), 5027–5038. [Link]
-
van Noorden, G. (n.d.). Long-distance Auxin Transport Assay. Retrieved from [Link]
-
Gälweiler, L., Guan, C., Müller, A., Wisman, E., Mendgen, K., Yephremov, A., & Palme, K. (1998). Regulation of polar auxin transport by AtPIN1 in Arabidopsis vascular tissue. Science, 282(5397), 2226–2230. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protocol for immunofluorescence imaging of epitope-tagged protein in Arabidopsis shoot apical meristem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agronomysociety.org.nz [agronomysociety.org.nz]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of polar auxin transport by AtPIN1 in Arabidopsis vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. In vitro Fluorescence Imaging–based Actin Bundling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana | PLOS One [journals.plos.org]
- 9. Genetic analysis of the effects of polar auxin transport inhibitors on root growth in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The auxin transport inhibitor 2,3,5-triiodobenzoic acid (TIBA) inhibits the stimulation of in vitro lateral root formation and the colonization of the tap-root cortex of Norway spruce (Picea abies) seedlings by the ectomycorrhizal fungus Laccaria bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effect of TIBA and NPA on Shoot Regeneration of Cannabis sativa L. Epicotyl Explants [mdpi.com]
